REACTION_CXSMILES
|
[CH3:1][C:2]([O:5][C:6]([NH:8][C:9]([NH:18]C(OC(C)(C)C)=O)=NS(C(F)(F)F)(=O)=O)=[O:7])([CH3:4])[CH3:3].CCN(C(C)C)C(C)C.C[OH:36]>>[C:6]([NH:8][C:9]([NH2:18])=[O:36])([O:5][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:7]
|
Name
|
amine
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
392 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 7 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CHCl3 (200 mL)
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, 90:9:1 CHCl3/CH3OH/NH4OH)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |